

T-3764518: A Technical Guide to its Role in Lipogenesis Inhibition

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B15574587

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This document provides a comprehensive technical overview of the compound **T-3764518**, focusing on its mechanism of action as an inhibitor of lipogenesis. It consolidates key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

T-3764518 is a potent, orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)[1][2][3]. SCD1 is a pivotal enzyme in the de novo lipogenesis pathway, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1][4]. Specifically, it catalyzes the introduction of a double bond in acyl-CoAs, with a preference for stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) as substrates, converting them to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively[4].

The inhibition of SCD1 by **T-3764518** disrupts this critical step in fatty acid metabolism. This leads to an accumulation of SFAs and a depletion of MUFAs, altering the composition of cellular lipids, including membrane phospholipids, triglycerides, and cholesterol esters[1][4]. This altered SFA:MUFAs ratio is a key initiating event that triggers downstream cellular stress and signaling cascades.

Quantitative Data Summary

The following tables summarize the reported quantitative data for **T-3764518**'s activity.

Table 1: In Vitro Potency of **T-3764518**

Parameter	Value	Cell Line/System	Reference
IC50	4.7 nM	Stearoyl-CoA Desaturase (SCD)	[2]

Table 2: In Vitro Cellular Effects of **T-3764518**

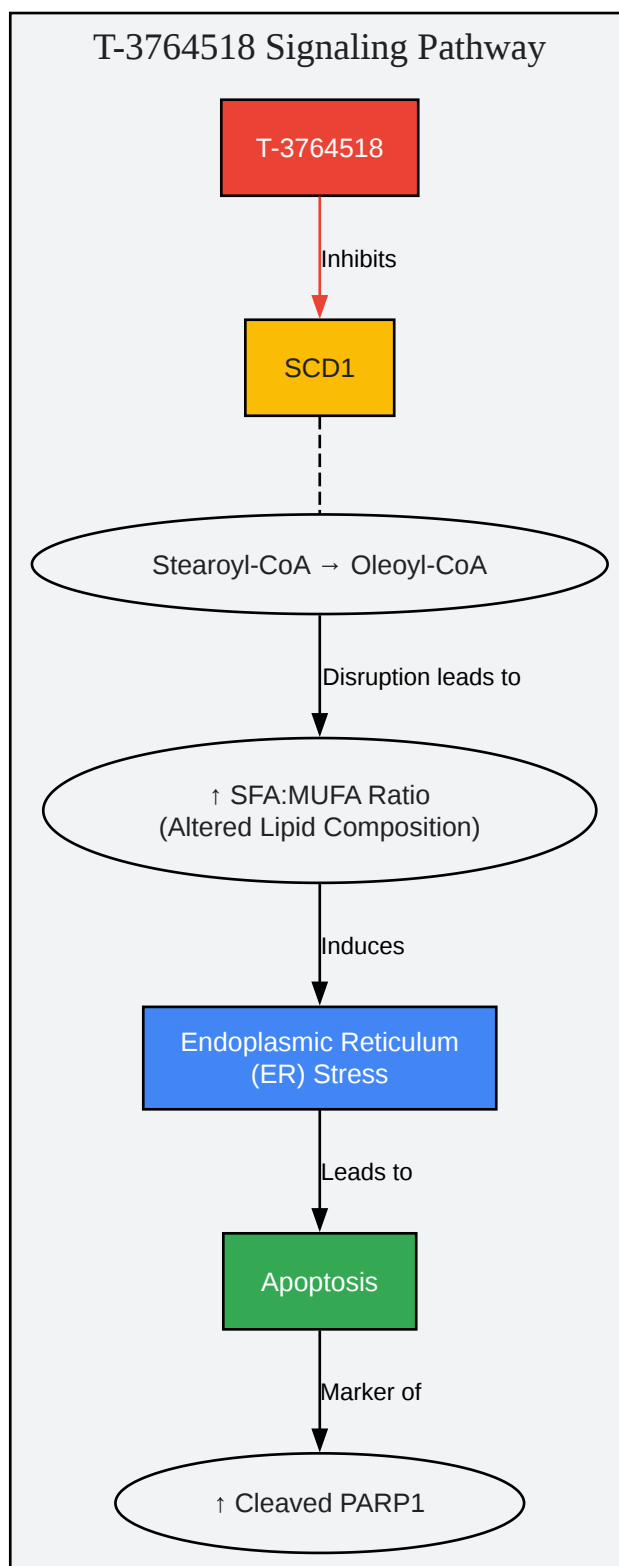
Assay	Concentration	Cell Line	Effect	Reference
Growth Inhibition	Dose-dependent	HCT-116	Inhibition of cell growth	[5]
Combination Studies	100 nM	HCT-116	Used for synergy experiments	[5]

Table 3: In Vivo Efficacy of **T-3764518**

Dosing Regimen	Animal Model	Effect	Reference
0.3 mg/kg, bid	HCT-116 mouse xenograft	Significant pharmacodynamic marker reduction	[3]
1 mg/kg, bid	786-O mouse xenograft	Tumor growth suppression	[3]

Signaling Pathways Affected by T-3764518

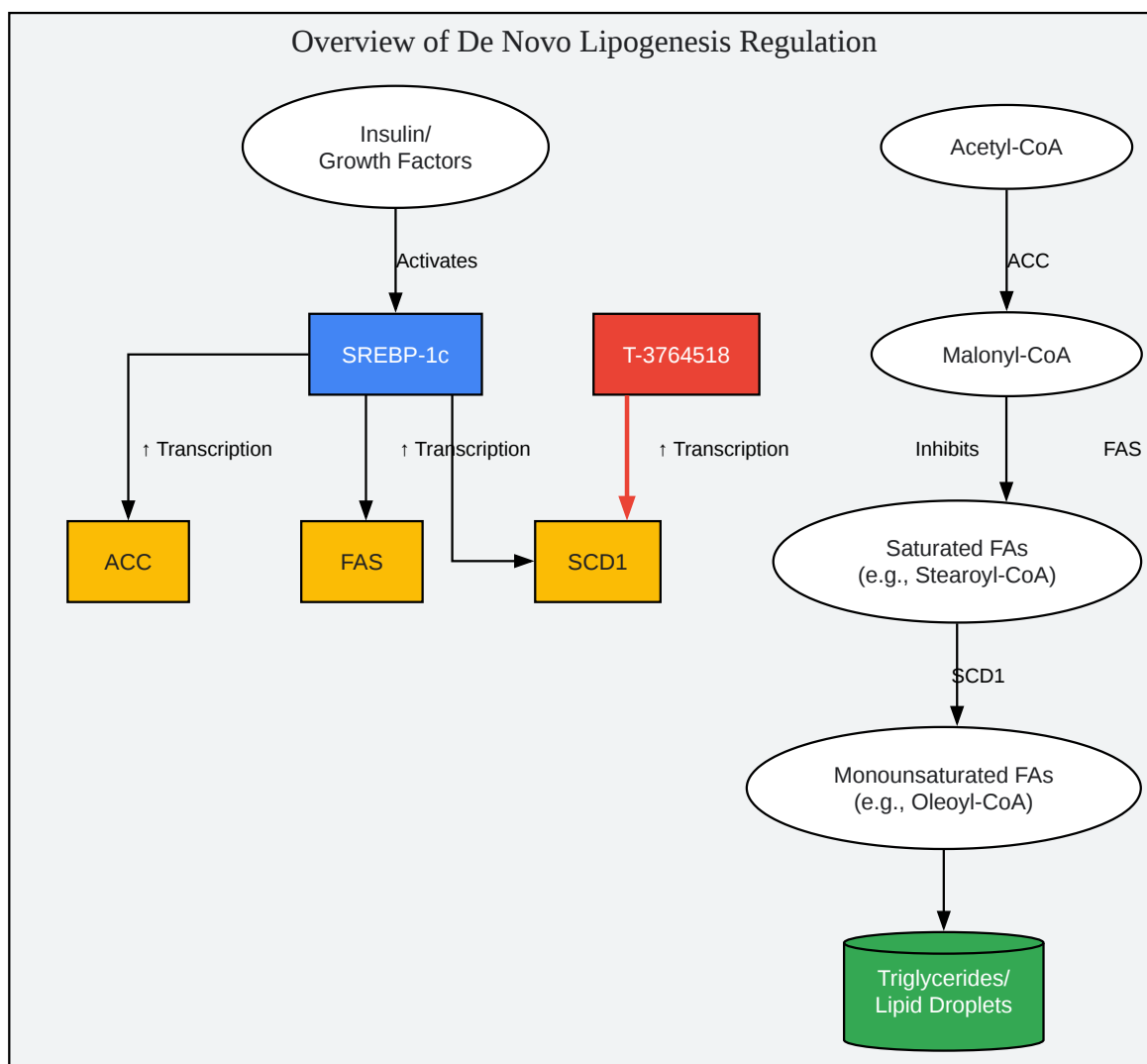
The primary mechanism of **T-3764518**-induced cellular effects stems from the disruption of lipid homeostasis. By inhibiting SCD1, **T-3764518** initiates a cascade that leads to endoplasmic reticulum (ER) stress and ultimately apoptosis.



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Caption: Mechanism of **T-3764518** action.

The broader lipogenesis pathway is regulated by transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which controls the expression of key lipogenic enzymes including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and SCD1[6][7]. While **T-3764518** directly targets the enzymatic activity of SCD1, this action occurs downstream of the transcriptional regulation by SREBP-1c.



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Caption: **T-3764518**'s target within the lipogenesis pathway.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These represent standard protocols that can be adapted for the evaluation of **T-3764518**.

SCD1 Enzyme Activity Assay (Microsomal)

This protocol assesses the direct inhibitory effect of **T-3764518** on SCD1 enzymatic activity.

- **Preparation of Microsomes:** Isolate liver microsomes from untreated mice or from cultured cells known to express high levels of SCD1 (e.g., HCT-116).
- **Reaction Mixture:** Prepare a reaction buffer containing phosphate buffer, ATP, Coenzyme A, and NADH.
- **Substrate:** Add radiolabeled [14C]stearoyl-CoA to the reaction mixture.
- **Inhibitor Treatment:** Pre-incubate the microsomes with varying concentrations of **T-3764518** (or DMSO as a vehicle control) for 15-30 minutes.
- **Initiate Reaction:** Start the desaturation reaction by adding the substrate-containing reaction mixture to the pre-incubated microsomes. Incubate at 37°C for 15-20 minutes.
- **Stop Reaction & Saponification:** Terminate the reaction by adding a strong base (e.g., KOH). Saponify the lipids by heating at 70°C.
- **Fatty Acid Extraction:** Acidify the reaction and extract the fatty acids using an organic solvent (e.g., hexane).
- **Separation and Quantification:** Separate the saturated ([14C]stearoyl-CoA) and monounsaturated ([14C]oleoyl-CoA) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Data Analysis:** Quantify the radioactivity in the spots corresponding to stearic and oleic acid. Calculate the percentage of SCD1 inhibition for each **T-3764518** concentration and determine the IC50 value.

Cell Viability/Growth Inhibition Assay

This protocol measures the effect of **T-3764518** on cancer cell proliferation.

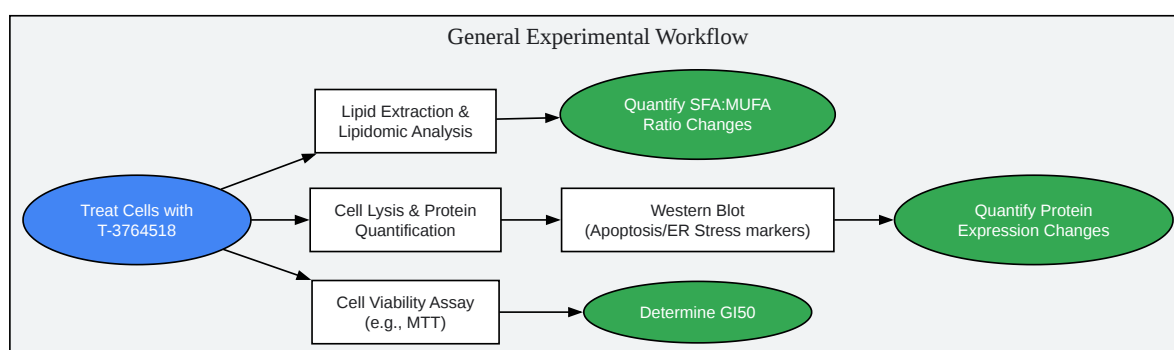
- **Cell Seeding:** Plate cancer cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **T-3764518**. Include wells with vehicle control (DMSO) and no-cell controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **Viability Reagent:** Add a viability reagent such as MTT, resazurin (alamarBlue), or a reagent from a commercial kit (e.g., CellTiter-Glo).
- **Signal Measurement:** After an appropriate incubation time with the reagent, measure the absorbance or fluorescence/luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle-treated controls (0% inhibition) and no-cell controls (100% inhibition). Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol detects changes in protein expression indicative of cellular stress and apoptosis.

- **Cell Lysis:** Treat cells with **T-3764518** for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP1, BiP/GRP78, CHOP) and a loading control (e.g., β -actin, GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Densitometrically quantify the protein bands and normalize to the loading control to determine changes in expression levels.



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Caption: Workflow for in vitro evaluation of **T-3764518**.

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